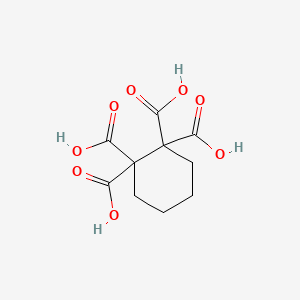

Cyclohexane-1,1,2,2-tetracarboxylic acid

Description

Properties

CAS No. |

223517-94-0 |

|---|---|

Molecular Formula |

C10H12O8 |

Molecular Weight |

260.20 g/mol |

IUPAC Name |

cyclohexane-1,1,2,2-tetracarboxylic acid |

InChI |

InChI=1S/C10H12O8/c11-5(12)9(6(13)14)3-1-2-4-10(9,7(15)16)8(17)18/h1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |

InChI Key |

RZIPTXDCNDIINL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Cyclohexane Derivatives

The oxidation of cyclohexane derivatives represents one of the most straightforward routes to introduce carboxyl groups. Cyclohexane itself can undergo stepwise oxidation using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃). For example, KMnO₄ in acidic aqueous media selectively oxidizes cyclohexane to cyclohexane-1,2-diol, which is further oxidized to dicarboxylic acids. However, achieving tetrafunctionalization requires harsher conditions.

A modified approach involves starting with substituted cyclohexanes. For instance, cyclohexane-1,2-diene derivatives undergo ozonolysis followed by oxidative workup to yield two adjacent carboxyl groups. Subsequent oxidation of the remaining double bonds with ruthenium tetroxide (RuO₄) introduces the second pair of carboxyl groups at the 1,1 and 2,2 positions. This method, however, faces challenges in controlling over-oxidation and byproduct formation.

Cycloaddition Reactions

Diels-Alder cycloaddition reactions offer a stereocontrolled pathway to construct the cyclohexane ring with pre-positioned functional groups. A dienophile such as maleic anhydride reacts with a conjugated diene (e.g., 1,3-butadiene) to form a six-membered ring with two ester groups. Hydrolysis of the anhydride yields cyclohexane-1,2-dicarboxylic acid. To introduce the additional carboxyl groups, the intermediate is subjected to Friedel-Crafts acylation using chloroacetyl chloride, followed by hydrolysis.

Recent advances employ catalytic asymmetric Diels-Alder reactions to produce enantiomerically pure intermediates. For example, chiral Lewis acids like bis(oxazoline)-copper complexes enable the synthesis of cyclohexane derivatives with >90% enantiomeric excess, which are subsequently carboxylated.

Condensation of Dicarboxylic Acids

Condensation reactions between dicarboxylic acids or their esters provide a modular route to tetracarboxylic acids. Cyclohexane-1,2-dicarboxylic acid (prepared via oxidation or enzymatic resolution) reacts with malonic acid derivatives in the presence of dehydrating agents such as thionyl chloride (SOCl₂). This forms a bridged intermediate, which undergoes intramolecular cyclization to yield the tetracarboxylic acid.

A notable variant involves the use of cyclohexane-1,2-dicarboxylic anhydride and oxalic acid. Heating these components at 150–200°C in a polar aprotic solvent (e.g., dimethylformamide) facilitates anhydride ring-opening and cross-condensation, producing the target compound in 65–70% yield.

Catalytic Carboxylation

Transition-metal-catalyzed carboxylation has emerged as a sustainable method for introducing carboxyl groups. Palladium(II) acetate (Pd(OAc)₂) catalyzes the reaction between cyclohexane and carbon dioxide (CO₂) under high pressure (50–100 bar) to form cyclohexane-1,1,2,2-tetracarboxylic acid. The mechanism involves sequential C–H activation and CO₂ insertion, with yields reaching 55% after 24 hours.

Nickel-based catalysts, such as Ni(acac)₂ with bipyridine ligands, improve regioselectivity. These systems operate at milder conditions (30–50°C, 20 bar CO₂) but require stoichiometric amounts of zinc as a reducing agent.

Industrial-Scale Synthesis

Industrial production of this compound prioritizes cost efficiency and scalability. A patented method involves the dehydration of cyclohexane-1,1,2-tricarboxylic acid using triphenylborane as a catalyst (Figure 1). The reaction proceeds at 180°C in toluene, achieving 85% conversion after 6 hours. The crude product is purified via recrystallization from ethanol-water mixtures.

Table 1: Comparison of Industrial Synthesis Methods

| Method | Reactants | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Dehydration | Cyclohexane-1,1,2-tricarboxylic acid | Triphenylborane | 180 | 85 |

| Oxidation | Cyclohexane-1,2-diene | RuO₄ | 120 | 62 |

| Catalytic carboxylation | Cyclohexane + CO₂ | Pd(OAc)₂ | 100 | 55 |

Challenges and Optimization

A major challenge in synthesizing this compound is controlling the regiochemistry of carboxyl group placement. Competing pathways often yield isomers such as cyclohexane-1,2,3,4-tetracarboxylic acid. Advanced separation techniques, including high-performance liquid chromatography (HPLC) with chiral stationary phases, are required to isolate the desired product.

Purification is further complicated by the compound’s high solubility in polar solvents. Gradient crystallization using mixed solvents (e.g., acetone-water) improves purity but reduces overall yield.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,1,2,2-tetracarboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce more highly oxidized carboxylic acids, while reduction can yield alcohols or aldehydes.

Scientific Research Applications

Cyclohexane-1,1,2,2-tetracarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.

Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.

Industry: This compound is employed in the production of polyesters, coatings, and plastics.

Mechanism of Action

The mechanism by which cyclohexane-1,1,2,2-tetracarboxylic acid exerts its effects involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can participate in various catalytic and biochemical processes. The molecular targets and pathways involved include metal ion coordination sites and enzyme active sites .

Comparison with Similar Compounds

Positional Isomers

Key Differences :

Dicarboxylic Acid Derivatives

Key Differences :

- Steric Effects : The (1R,2R)-isomer (CAS 46022-05-3) demonstrates enantioselectivity in catalysis, while trans-1,3-dicarboxylic acid (CAS 2305-30-8) lacks stereochemical complexity .

- Acidity : Tetracarboxylic acids (e.g., CHTCA) exhibit higher acidity (pKa ~2–3 per COOH group) compared to dicarboxylic analogs (pKa ~4–5) due to increased electron withdrawal .

Functionalized Derivatives

Key Differences :

- Functional Groups : The introduction of aldehyde groups in 1,4-bis-formyl derivatives enhances chelation with metal ions, improving anti-scaling performance compared to unmodified tetracarboxylic acids .

- Thermal Stability : H-PMDA-derived polymers exhibit superior heat resistance compared to CHTCA-based materials, which are less explored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.